molecular formula C15H11N3O2 B11799106 1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid

1-Biphenyl-4-yl-1h-[1,2,3]triazole-4-carboxylic acid

Cat. No.: B11799106
M. Wt: 265.27 g/mol
InChI Key: YJANOBAUYAGBNO-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is an organic compound that features a biphenyl group linked to a triazole ring, which is further connected to a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-4-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as crystallization and chromatography.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-([1,1’-Biphenyl]-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to its combination of a biphenyl group, a triazole ring, and a carboxylic acid group. This structure provides a balance of hydrophobic and hydrophilic properties, making it suitable for diverse applications in chemistry, biology, and materials science .

Properties

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

1-(4-phenylphenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C15H11N3O2/c19-15(20)14-10-18(17-16-14)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H,19,20)

InChI Key

YJANOBAUYAGBNO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C=C(N=N3)C(=O)O

Origin of Product

United States

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